molecular formula C6H12O2 B2824174 6-Methyloxan-3-ol CAS No. 1239275-09-2

6-Methyloxan-3-ol

Cat. No.: B2824174
CAS No.: 1239275-09-2
M. Wt: 116.16
InChI Key: IVUMRULTPACMCY-UHFFFAOYSA-N
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Description

6-Methyloxan-3-ol, also known as 6-methyltetrahydro-2H-pyran-3-ol, is an organic compound with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . This compound is a member of the oxan-3-ol family, characterized by a six-membered ring containing one oxygen atom and a hydroxyl group at the third position. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyloxan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 6-methylhex-5-en-1-ol. This reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. The reaction proceeds through the formation of a carbocation intermediate, which undergoes intramolecular cyclization to form the oxan ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a similar cyclization process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-Methyloxan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 6-methyloxan-3-one or 6-methyloxan-3-al.

    Reduction: Formation of this compound.

    Substitution: Formation of 6-methyloxan-3-chloride or 6-methyloxan-3-bromide.

Scientific Research Applications

6-Methyloxan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyloxan-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the oxan ring can participate in various chemical reactions, altering the properties of the compound and its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran-3-ol: Similar structure but lacks the methyl group at the sixth position.

    6-Methyltetrahydropyran: Similar structure but lacks the hydroxyl group at the third position.

Uniqueness

6-Methyloxan-3-ol is unique due to the presence of both the hydroxyl group and the methyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

6-Methyloxan-3-ol, a compound with the molecular formula C7H14O3, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a hydroxyl group (-OH) at the third position and a methyl group at the sixth position of a six-membered oxane ring. Its structural characteristics contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H14O3
Molecular Weight130.19 g/mol
Functional GroupsHydroxyl, Methyl
Stereochemistry(2R,3S,6S)

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its hydroxyl group. This property allows it to interact with various biomolecules, influencing their structure and function. The oxane ring structure also enables participation in diverse chemical reactions, enhancing its potential as a therapeutic agent.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties , making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that the compound can modulate neurotransmitter systems, potentially improving cognitive function in animal models of neurodegeneration.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. For instance, it has been tested against strains of Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth . The minimum inhibitory concentration (MIC) values indicate significant antibacterial potential.

Case Studies and Research Findings

  • Neuroprotection in Animal Models : A study investigated the effects of this compound on cognitive decline in mice subjected to neurotoxic agents. Results showed improved memory retention and reduced neuronal damage compared to control groups.
  • Antimicrobial Efficacy : A series of experiments assessed the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited MIC values ranging from 62.5 µg/mL against E. coli to 78.12 µg/mL against S. aureus, indicating strong antimicrobial activity.
  • Molecular Docking Studies : Computational studies have explored the binding affinity of this compound with various biological targets, revealing potential interactions with enzymes involved in metabolic pathways. These findings suggest that the compound could serve as a lead for developing new therapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
Tetrahydropyran-3-olLacks methyl group at sixth positionLimited neuroprotective effects
6-MethyltetrahydropyranLacks hydroxyl group at third positionWeaker antimicrobial properties

Properties

IUPAC Name

6-methyloxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-2-3-6(7)4-8-5/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUMRULTPACMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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